molecular formula C13H7ClF6N2O B1620981 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole CAS No. 646989-58-4

5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole

Cat. No. B1620981
M. Wt: 356.65 g/mol
InChI Key: ZELCQHTUHQJRCV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole (CTSO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the oxadiazole family and has been found to have diverse applications in various fields of research. In

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on difluoromethylene-containing 1,2,4-oxadiazole compounds provides insight into the synthetic versatility and reactivity of this chemical class. For example, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, related to the core structure of interest, has been synthesized and reacted with unsaturated compounds, yielding a range of difluoromethylenated 1,2,4-oxadiazole-containing compounds. These reactions, facilitated by sodium dithionite and sodium hydrogen carbonate, demonstrate the compound's utility in creating diverse chemical structures, including γ-butyrolactones and tetrahydrofurans, in moderate yields (Yang et al., 2007).

Anticancer Potential

The oxadiazole derivatives have been identified as novel apoptosis inducers and potential anticancer agents, highlighting another significant application of these compounds. For instance, a specific derivative was found to be an effective apoptosis inducer against several breast and colorectal cancer cell lines. This discovery was made through high-throughput screening assays, with the molecular target identified as TIP47, an IGF II receptor binding protein. Such findings underscore the potential of 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole derivatives in the development of new anticancer therapies (Zhang et al., 2005).

Optical and Photoluminescent Properties

The optical and photoluminescent properties of 1,2,4-oxadiazole derivatives, including those similar to 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole, have been a subject of interest in material science. These properties make them suitable for applications in optoelectronic devices and as fluorescent markers. For instance, novel derivatives have been synthesized, characterized, and their fluorescence spectral characteristics investigated, demonstrating their potential utility in various applications requiring fluorescent materials (Ge et al., 2014).

properties

IUPAC Name

3-[(E)-2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF6N2O/c14-6-11-21-10(22-23-11)2-1-7-3-8(12(15,16)17)5-9(4-7)13(18,19)20/h1-5H,6H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCQHTUHQJRCV-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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